Taxine B

Description

Properties

IUPAC Name |

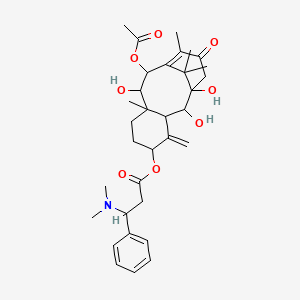

(10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-(dimethylamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45NO8/c1-18-23(36)17-33(40)29(38)27-19(2)24(42-25(37)16-22(34(7)8)21-12-10-9-11-13-21)14-15-32(27,6)30(39)28(41-20(3)35)26(18)31(33,4)5/h9-13,22,24,27-30,38-40H,2,14-17H2,1,3-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZFIBDTPOUHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)CC(C4=CC=CC=C4)N(C)C)C)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276247 | |

| Record name | Taxine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361-51-9, 1361-50-8 | |

| Record name | Taxine B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001361519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of taxine B

An In-depth Technical Guide to the Chemical Structure of Taxine (B1234092) B

Introduction

Taxine B is a prominent member of the taxine alkaloid family, a group of highly toxic diterpenoid pseudoalkaloids found in various species of the yew tree (Taxus spp.).[1][2] As the principal toxic component in many yew species, this compound is of significant interest to researchers in toxicology, pharmacology, and forensic science.[3][4] Its complex chemical structure and potent cardiotoxic activity have made it a subject of extensive study. Until 1956, "taxine" was considered a single compound; however, it is now understood to be a complex mixture of at least 10 different alkaloids, with this compound being a major and one of the most toxic constituents.[2][5]

This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, quantitative data related to its analysis and toxicity, detailed experimental protocols for its isolation and quantification, and its molecular mechanism of action. The information is tailored for researchers, scientists, and drug development professionals engaged in the study of natural toxins and their biological effects.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpenoid characterized by a tricyclic 6/8/6 carbon ring system derived from taxicine.[1] Its structure was fully elucidated in 1991.[2] A key structural feature is the presence of a nitrogen-containing β-dimethylamino-β-phenylpropionic acid side chain attached at the C5 position.[1][3] This side chain is distinct from that of the well-known anti-cancer drug paclitaxel (B517696) (Taxol®), where a different side chain is located at the C13 position.[3]

The molecular formula for this compound is C₃₃H₄₅NO₈ , with a molecular weight of approximately 583.7 g/mol .[3][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₅NO₈ | [3][6] |

| Molecular Weight | 583.7 g/mol | [3][6] |

| Exact Mass | 583.314517 g/mol | [6] |

| CAS Number | 1361-51-9 | [3] |

| InChIKey | XMZFIBDTPOUHMW-UHFFFAOYSA-N | [3] |

Note: Some literature refers to a rearranged 2(3→20)abeotaxane also named Taxin B (C28H38O10, CAS: 168109-52-2) isolated from Taxus yunnanensis.[7][8] This guide focuses on the more commonly cited toxic alkaloid from species like Taxus baccata.

Quantitative Data

Accurate quantification of this compound is critical for toxicological and forensic investigations. Highly sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) have been developed for this purpose.[9][10]

Table 2: Analytical Parameters for LC-MS-MS Quantification of this compound in Blood

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 500 ng/g | [9][10][11] |

| Limit of Detection (LOD) | 0.4 ng/g | [9][10][11] |

| Limit of Quantitation (LOQ) | 2 ng/g | [9][10][11] |

| Recovery (SPE) | 86% | [9][10][11] |

Table 3: Reported this compound / Isothis compound Blood Levels in Fatal Yew Poisoning Cases

| Case | Concentration (ng/g) | Reference |

| Human 1 | 105 | [9][10][11] |

| Human 2 | 168 | [9][10][11] |

| Horse 1 | 174 | [9][10][11] |

| Horse 2 | 212 | [9][10][11] |

Table 4: Minimum Lethal Doses (LDmin) of Taxine Alkaloids (Oral)

| Species | LDmin (mg/kg body weight) | Reference |

| Human (estimated) | ~3.0 | [2] |

| Horse | 1.0 - 2.0 | [2] |

| Pig | 3.5 | [2] |

| Cow | 10.0 | [2] |

| Dog | 11.5 | [2] |

| Sheep | 12.5 | [2] |

| Goat | 60.0 | [2] |

| Chicken | 82.5 | [2] |

Biosynthesis and Occurrence

The biosynthesis of all taxanes, including this compound, begins with the cyclization of the linear C20 molecule, geranylgeranyl diphosphate (B83284) (GGPP), into the tricyclic taxadiene skeleton.[3] This reaction is catalyzed by the enzyme taxadiene synthase (TS). Following this initial step, a series of complex post-cyclization modifications are carried out by cytochrome P450-dependent monooxygenases and various acyltransferases, which introduce hydroxyl groups and attach acyl moieties at specific positions on the taxane (B156437) ring to yield the final structure.[3]

Caption: Simplified biosynthetic pathway of this compound from GGPP.

This compound concentrations vary significantly among different Taxus species, with the highest levels typically found in the needles and bark.[1] The concentration is also subject to seasonal changes, often peaking during the winter months.[3] It is important to note that the toxic alkaloids remain potent even in dried or dead plant material.[3]

Experimental Protocols

Isolation and Purification from Plant Material

A common protocol for isolating taxines involves extraction from dried and powdered yew leaves followed by chromatographic purification.

-

Aqueous Extraction : Dried yew leaves are ground and extracted with water. This initial step leverages the solubility of taxine alkaloids.[12]

-

Liquid-Liquid Extraction (LLE) : The aqueous extract is then partitioned with an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to separate the more lipophilic taxanes from water-soluble components.

-

Chromatographic Purification : The resulting crude extract is subjected to further purification.

-

Semi-Preparative Liquid Chromatography (LC) : This technique is used to isolate major components. An RP-18 (reverse-phase) column is often employed.[12]

-

Solid-Phase Extraction (SPE) : SPE with RP-18 columns can be used for sample cleanup and concentration.[3]

-

Macroporous Adsorption Resins : These offer an effective method for the preliminary purification of taxanes from crude extracts due to their large surface area.[3]

-

-

Recrystallization : The final step to obtain high-purity this compound involves dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble and allowing it to cool, promoting crystal formation while impurities remain in the solution.[3]

Structural Elucidation

The definitive structure of this compound was established using a suite of advanced spectroscopic techniques, primarily multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

-

¹H and ¹³C NMR : Provide initial information about the proton and carbon environments within the molecule.

-

COSY (Correlation Spectroscopy) : Establishes proton-proton (¹H-¹H) coupling correlations through bonds.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon nuclei (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies through-space correlations between protons that are close to each other, providing insights into the molecule's 3D conformation and stereochemistry.[3]

Quantitative Analysis in Biological Matrices by LC-MS-MS

This protocol outlines a validated method for detecting and quantifying this compound and its isomer, Isothis compound, in biological samples such as blood, urine, or gastric content.[9][10][11]

-

Sample Preparation (Solid-Phase Extraction) :

-

A biological sample (e.g., 1g of blood) is mixed with an internal standard (e.g., Docetaxel).

-

The sample is applied to an SPE cartridge (e.g., RP-18).

-

The cartridge is washed to remove interferences.

-

The analytes (this compound, Isothis compound) are eluted with an appropriate organic solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for analysis.

-

-

LC Separation :

-

Column : Reverse-phase C18 (RP-18) column.

-

Mobile Phase : A gradient of acetonitrile (B52724) and water (or an appropriate buffer) is typically used.

-

-

MS-MS Detection :

-

Ionization : Electrospray Ionization (ESI) in positive mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : The instrument is set to monitor specific precursor-to-product ion transitions for this compound/Isothis compound (e.g., precursor ion m/z 584.2 [M+H]⁺, product ions m/z 194.3 and m/z 107.1).[9][10][11]

-

-

Quantification : The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 3. This compound | Yew Alkaloid for Research [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. spectrabase.com [spectrabase.com]

- 7. Taxin B | CAS:168109-52-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Taxin B | C28H38O10 | CID 5321699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quantitative determination of this compound in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative determination of this compound in body fluids by LC-MS-MS - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

Taxine B: A Comprehensive Technical Guide on its Natural Sources and Abundance for Researchers and Drug Development Professionals

An in-depth exploration of the primary toxic alkaloid of the yew tree, this guide provides a technical overview of Taxine (B1234092) B's natural origins, prevalence, and the methodologies for its isolation and quantification. This document is intended for researchers, scientists, and professionals in the field of drug development.

Natural Sources of Taxine B

This compound is a principal and highly toxic pseudo-alkaloid belonging to the taxine class of compounds. These alkaloids are characteristic secondary metabolites of evergreen trees and shrubs of the genus Taxus, commonly known as yew.

This compound is found throughout the various species of yew, with notable concentrations in Taxus baccata (European or English yew) and Taxus cuspidata (Japanese yew).[1] Other species known to contain this compound include Taxus x media, Taxus canadensis (Canadian yew), Taxus floridana (Florida yew), and Taxus brevifolia (Pacific yew).[1] The distribution of this compound within the plant is extensive, with the toxin present in the leaves (needles), bark, seeds, and roots.[2] The only part of the yew that is not toxic is the fleshy red aril that surrounds the seed.[1] It is important to note that the toxicity of the plant material persists even after it has died.[1]

Natural Abundance of this compound

The concentration of this compound and other taxine alkaloids can fluctuate based on the Taxus species, the specific part of the plant, and the season. The highest concentrations are typically observed during the winter months.[1] this compound is the most abundant of the taxine alkaloids, which contributes significantly to the overall toxicity of the yew plant.

Quantitative Data on this compound and Total Taxine Alkaloids

The following tables summarize the available quantitative data on the abundance of this compound and total taxine alkaloids in various Taxus species and their different parts.

| Plant Material | Species | Compound | Concentration | Reference |

| Leaves | Taxus baccata | Total Taxines | ~ 5 mg/g | [1] |

| Leaves | Taxus baccata | This compound | 30% of total alkaloids | [1][3] |

| Leaves | Taxus baccata | Taxine A | 1.3% of total alkaloids | [1][3] |

| Heartwood | Taxus baccata | 2'β-deacetoxyaustrospicatine | ~ 0.0007% (dry weight) | [4] |

| Heartwood | Taxus baccata | This compound | Not detected at the analyzed concentration | [4] |

| Roots | Taxus cuspidata | This compound | Present | [2] |

Experimental Protocols

The isolation and quantification of this compound from its natural sources require specific and sensitive analytical methodologies due to the complex matrix of the plant material.

Extraction and Isolation of this compound from Taxus Leaves

This protocol describes a general method for the extraction and purification of this compound from yew leaves for research purposes.

3.1.1 Materials and Reagents

-

Dried and powdered Taxus baccata leaves

-

0.5% Sulfuric acid

-

Dichloromethane

-

Neutral alumina (B75360) for column chromatography

-

Solvents for chromatography (e.g., buffer-methanol mixtures)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

3.1.2 Extraction Procedure

-

Soak the dried and powdered yew needles in 0.5% sulfuric acid to obtain a crude taxine fraction.[5]

-

Perform a liquid-liquid extraction of the acidic solution with dichloromethane.

-

Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3 Purification

-

Subject the crude extract to column chromatography over neutral alumina.[5]

-

Elute the column with a suitable solvent system, such as a buffer-methanol gradient, to separate the taxine alkaloids.[5]

-

Collect the fractions and monitor the presence of this compound using analytical HPLC.

-

Pool the fractions containing this compound and concentrate them.

-

The purity of the isolated this compound can be assessed by HPLC-DAD (Diode-Array Detection) and its identity confirmed by NMR spectroscopy and mass spectrometry.[5]

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and specific method for the quantification of this compound in biological samples, which can be adapted for plant extracts.

3.2.1 Sample Preparation (Solid-Phase Extraction - SPE)

-

Condition a solid-phase extraction cartridge (e.g., RP-18) with methanol followed by water.

-

Load the sample (e.g., plant extract redissolved in an appropriate solvent) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute this compound with a suitable organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis. A recovery of 86% has been reported for this method in biological samples.[5]

3.2.2 LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Reversed-phase C18 column.[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).

-

Flow Rate: Appropriate for the column dimensions.

-

-

Mass Spectrometry Detection:

-

Quantification:

-

Use a suitable internal standard for accurate quantification.

-

Construct a calibration curve using a purified this compound standard.

-

Visualizations

Biosynthesis of the Taxane (B156437) Skeleton

The biosynthesis of this compound shares its initial steps with other taxanes, such as the well-known anti-cancer drug, paclitaxel. The formation of the characteristic taxane ring system begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP).

Caption: Initial steps in the biosynthesis of the taxane skeleton leading to this compound.

Experimental Workflow for this compound Quantification

The quantification of this compound from a plant source involves a multi-step process from sample collection to final analysis.

Caption: Workflow for the quantification of this compound from Taxus species.

Mechanism of this compound Cardiotoxicity

This compound exerts its toxic effects primarily on cardiac myocytes by interfering with the function of ion channels, leading to severe cardiac arrhythmias.

Caption: Simplified signaling pathway of this compound's cardiotoxic mechanism.

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. extension.psu.edu [extension.psu.edu]

- 3. Analytical toxicology of yew constituents in human blood and urine by liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generic detection of basic taxoids in wood of European Yew (Taxus baccata) by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination of this compound in body fluids by LC-MS-MS - ProQuest [proquest.com]

The Discovery and History of Taxine Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The history of taxine (B1234092) alkaloids is a multi-century journey from the ancient recognition of the yew tree's toxicity to the complex structural elucidation and mechanistic understanding of its constituent toxins. This guide provides a comprehensive overview of the discovery, isolation, and characterization of taxine alkaloids, with a focus on the key chemical and pharmacological milestones. It details the experimental methodologies that have been pivotal in this research, presents quantitative data for key alkaloids, and illustrates the primary mechanism of action and experimental workflows through detailed diagrams. This document serves as a technical resource for professionals in pharmacology, toxicology, and drug development, offering a foundational understanding of this important class of natural compounds.

Historical Overview: From Ancient Poison to a Complex Mixture

The toxic properties of the yew tree (Taxus species) have been documented for millennia, with early accounts of its use as a poison in ancient Greece and Rome. However, the scientific investigation into the chemical basis of this toxicity did not begin until the 19th century.

A pivotal moment in the history of taxine alkaloids occurred in 1856 when a pharmacist named H. Lucas isolated a white, bitter powder from the foliage of Taxus baccata, which he named "taxine".[1] For nearly a century, taxine was believed to be a single compound. It wasn't until 1956 that Graf and Boeddeker, using electrophoresis, demonstrated that taxine was, in fact, a complex mixture of alkaloids.[1] They successfully separated two major components: taxine A, which was the fastest-moving and accounted for approximately 1.3% of the alkaloid mixture, and taxine B, the slowest-moving and most abundant component, making up about 30% of the mixture.[1]

The final structural elucidation of these complex molecules was a significant challenge, only resolved with the advent of modern spectroscopic techniques. The full structure of taxine A was reported in 1982, followed by the structure of this compound in 1991.[1]

Table 1: Key Milestones in the Discovery and History of Taxine Alkaloids

| Year | Milestone | Key Contributor(s) | Significance |

| Ancient Times | Recognition of yew tree toxicity | Various historical accounts | Established the foundation for later scientific inquiry. |

| 1856 | Isolation and naming of "taxine" | H. Lucas | First successful isolation of the toxic principle from Taxus baccata. |

| 1956 | Discovery that taxine is a mixture | Graf and Boeddeker | Revealed the true complexity of yew alkaloids, identifying taxine A and this compound. |

| 1982 | Full structural elucidation of taxine A | Not specified in search results | Provided the complete chemical structure of one of the main taxine components. |

| 1991 | Full structural elucidation of this compound | Not specified in search results | Determined the structure of the most abundant and cardiotoxic taxine alkaloid. |

Chemical Structures and Properties

Taxine alkaloids are diterpenoid pseudoalkaloids characterized by a complex taxane (B156437) core structure. The two most prominent and well-studied taxine alkaloids are taxine A and this compound.

Table 2: Chemical Properties of Major Taxine Alkaloids

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |

| Taxine A | C₃₅H₄₇NO₁₀ | 641.75 | Diterpenoid core with multiple acetate (B1210297) and hydroxyl groups, and a dimethylamino phenylpropanoyl side chain. |

| This compound | C₃₃H₄₅NO₈ | 583.71 | Diterpenoid core with an N-methylated β-phenylalanine side chain. |

Experimental Protocols

The isolation and analysis of taxine alkaloids have evolved significantly over time, from early, simple extractions to modern, sophisticated chromatographic and spectroscopic methods.

Extraction and Isolation of Taxine Alkaloids from Taxus Needles

This protocol is a composite of historical and modern methods for the extraction and purification of taxine alkaloids.

Materials:

-

Dried and powdered yew (Taxus baccata) needles

-

0.5% (v/v) Sulfuric acid

-

Ammonia (B1221849) solution (25%)

-

Chloroform

-

Anhydrous sodium sulfate (B86663)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

-

Acid Extraction:

-

Macerate the powdered yew needles in a 0.5% sulfuric acid solution.

-

Stir the mixture for an extended period (e.g., 4 days) to allow for the extraction of the alkaloids as their sulfate salts.[2]

-

Filter the mixture to remove the solid plant material.

-

-

Liquid-Liquid Partitioning:

-

Adjust the pH of the acidic aqueous extract to alkaline (pH 10-10.5) using ammonia solution. This neutralizes the alkaloid salts, converting them to their free base form.[2]

-

Extract the aqueous solution multiple times with an immiscible organic solvent such as chloroform.[2] The free base alkaloids will partition into the organic layer.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under reduced pressure to obtain the crude taxine alkaloid mixture.

-

-

Chromatographic Purification:

-

The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient).

-

For higher purity, High-Performance Liquid Chromatography (HPLC) is employed. A common method uses a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[3]

-

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of individual taxine alkaloids in the purified mixture. Detection is typically performed using a UV detector.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is crucial for the identification of taxine alkaloids based on their mass-to-charge ratio and fragmentation patterns.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the isolated alkaloids, enabling the definitive elucidation of their complex three-dimensional structures.

Caption: Experimental workflow for the extraction and analysis of taxine alkaloids.

Quantitative Data

The concentration of taxine alkaloids can vary depending on the Taxus species, the part of the plant, and the time of year.

Table 3: Quantitative Data for Taxine Alkaloids

| Parameter | Value | Species/Conditions |

| Yield and Composition | ||

| Taxine A in alkaloid mixture | ~1.3% | Taxus baccata |

| This compound in alkaloid mixture | ~30% | Taxus baccata |

| Total alkaloid yield | ~0.53% | Taxus baccata (Moroccan) |

| Toxicity Data (LD₅₀) | ||

| Taxine (sulfate salt) in mice (oral) | 19.72 mg/kg | |

| Taxine (sulfate salt) in mice (intraperitoneal) | 21.88 mg/kg | |

| Taxine (sulfate salt) in rats (subcutaneous) | 20.18 mg/kg | |

| Toxicity Data (Minimum Lethal Dose - LDmin) | ||

| Taxine alkaloids in humans (estimated) | ~3.0 mg/kg body weight | |

| Yew leaves in horses | 1.0 - 2.0 mg/kg | |

| Yew leaves in cattle | 10.0 mg/kg | |

| Yew leaves in dogs | 11.5 mg/kg | |

| Yew leaves in sheep | 12.5 mg/kg | |

| Yew leaves in pigs | 3.5 mg/kg | |

| Yew leaves in goats | 60.0 mg/kg | |

| Yew leaves in chickens | 82.5 mg/kg |

Mechanism of Action and Signaling Pathways

The primary toxic effect of taxine alkaloids is their cardiotoxicity, which results from their interaction with ion channels in cardiac muscle cells (myocytes).

This compound, the most potent of the taxine alkaloids, acts as an antagonist of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in the heart.[6] By blocking these channels, taxine alkaloids disrupt the normal flow of ions across the myocyte membrane, which is essential for the generation and propagation of the cardiac action potential.

The inhibition of Na⁺ channels leads to a decreased rate of depolarization, which can manifest as bradycardia (a slow heart rate) and conduction delays. The blockade of Ca²⁺ channels reduces the influx of calcium into the cell, which weakens the force of myocardial contraction (negative inotropic effect) and can also contribute to bradycardia. The overall effect is a depression of cardiac function, which can lead to arrhythmias, hypotension, and, in severe cases, cardiac arrest.

Caption: Mechanism of this compound-induced cardiotoxicity.

Conclusion

The study of taxine alkaloids exemplifies the progression of natural product chemistry, from folklore to precise molecular science. The journey from the initial isolation of a crude mixture to the elucidation of the structures and mechanisms of action of its individual components has been long and arduous, relying on incremental advancements in analytical technology. For researchers and professionals in drug development, the story of taxine alkaloids serves as a powerful case study in the challenges and rewards of investigating complex natural toxins. A thorough understanding of their history, chemistry, and pharmacology is essential for future research, whether for toxicological assessment or for the potential discovery of new therapeutic leads inspired by their unique chemical scaffolds.

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS determination of Taxus alkaloids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaloid Extraction - Lifeasible [lifeasible.com]

An In-depth Technical Guide on the Core Mechanism of Action of Taxine B on Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxine (B1234092) B, the primary cardiotoxic alkaloid isolated from the yew tree (Taxus spp.), exerts its profound effects on cardiac myocytes through a direct, dual blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels. This interference with fundamental electrophysiological processes disrupts the normal cardiac action potential, leading to a spectrum of life-threatening arrhythmias. This technical guide provides a comprehensive analysis of the molecular mechanisms of taxine B, presenting available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Ion Channel Blockade

The cardiotoxicity of this compound is primarily attributed to its ability to antagonize both fast Na+ channels and L-type Ca2+ channels within the membranes of cardiac muscle cells.[1][2] This dual inhibitory action is dose-dependent and results in significant alterations to the cardiac action potential, manifesting as a combination of effects similar to those of Class I and Class IV antiarrhythmic drugs.[2][3]

Inhibition of Voltage-Gated Sodium Channels

By blocking the fast Na+ channels, this compound reduces the rapid influx of sodium ions that is responsible for the initial, rapid depolarization (Phase 0) of the cardiac action potential.[1][2] This action leads to a decrease in the maximum rate of depolarization (dV/dtmax), which is a key determinant of conduction velocity in the heart.[4] The clinical manifestation of this sodium channel blockade is a widening of the QRS complex on an electrocardiogram (ECG), which can predispose the heart to re-entrant arrhythmias, such as ventricular tachycardia and fibrillation.[1]

Inhibition of L-type Calcium Channels

Simultaneously, this compound inhibits the influx of calcium ions through L-type Ca2+ channels.[1][2] This action primarily affects Phase 2 (the plateau phase) of the cardiac action potential, which is crucial for determining the duration of the action potential and the refractory period. The blockade of these channels leads to a reduction in the action potential duration and can also decrease the force of myocardial contraction (negative inotropy).[1] Clinically, this calcium channel antagonism contributes to bradycardia and atrioventricular (AV) block.[1]

Quantitative Data on Ion Channel Inhibition

A key electrophysiological study by Tekol and Kameyama (1987) on isolated guinea pig ventricular cells provides quantitative insight into the dose-dependent inhibitory effects of a taxine alkaloid mixture on both sodium and calcium currents.[4]

Table 1: Dose-Dependent Inhibition of Calcium Current (ICa) by Taxine Alkaloids

| Taxine Concentration (g/mL) | Mean Decrease in ICa Amplitude (%) | Standard Error |

| 10-6 | 12.9 | ± 2.9 |

| 10-5 | 32.2 | ± 2.8 |

| 10-4 | 75.6 | ± 2.0 |

| Data extracted from Tekol and Kameyama, 1987.[4] |

Table 2: Dose-Dependent Inhibition of Sodium Current (INa) Inferred from dV/dtmax

| Taxine Concentration (g/mL) | Mean Decrease in dV/dtmax (%) | Standard Error |

| 10-6 | 24.6 | ± 3.7 |

| 10-5 | 46.7 | ± 7.5 |

| 10-4 | 90.6 | ± 1.1 |

| Data extracted from Tekol and Kameyama, 1987.[4] dV/dtmax is used as an index for the sodium current (INa). |

Signaling Pathway and Electrophysiological Consequences

The dual blockade of Na+ and Ca2+ channels by this compound initiates a cascade of events at the cellular level that translates to the observed clinical arrhythmias.

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Protocols

The following sections outline representative methodologies for investigating the effects of this compound on cardiac myocytes, based on standard protocols in the field.

Isolation of Ventricular Myocytes

A common method for obtaining viable cardiac myocytes for electrophysiological studies is enzymatic digestion via Langendorff perfusion.

-

Animal Model: Adult guinea pigs or rats are typically used.

-

Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in a chilled, oxygenated Tyrode's solution.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with a Ca2+-free Tyrode's solution to stop contractions and wash out blood.

-

Enzymatic Digestion: The perfusion is switched to a solution containing collagenase and protease to digest the extracellular matrix.

-

Cell Dissociation and Collection: The ventricles are minced and gently agitated to release individual myocytes. The cells are then filtered and collected by centrifugation.

-

Calcium Reintroduction: The isolated myocytes are gradually re-exposed to increasing concentrations of Ca2+ to ensure their tolerance and viability for experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents across the membrane of a single cardiac myocyte.

-

Cell Plating: Isolated myocytes are plated onto a glass coverslip in a recording chamber mounted on an inverted microscope.

-

Pipette Fabrication: Micropipettes are pulled from borosilicate glass and filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol: The membrane potential is held at a specific voltage, and command potentials are applied to elicit and measure specific ion currents (e.g., INa, ICa).

-

Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized for analysis. The effects of this compound are assessed by comparing the currents recorded before and after the application of the toxin at various concentrations.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound's mechanism of action on cardiac myocytes is a well-defined dual blockade of voltage-gated sodium and calcium channels. This leads to predictable and severe disturbances in cardiac electrophysiology, resulting in a high risk of fatal arrhythmias. The quantitative data, though limited, clearly demonstrates a dose-dependent inhibition of both INa and ICa. Further research utilizing modern electrophysiological and molecular techniques could provide more precise kinetic and binding data, potentially aiding in the development of targeted antidotes for yew poisoning and offering insights into the structure-function relationships of these critical cardiac ion channels.

References

A Comparative Analysis of Taxine B versus Taxine A Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the toxicological profiles of taxine (B1234092) B and taxine A, the primary alkaloids responsible for the toxicity of the yew (genus Taxus). While both compounds are known cardiotoxins, this guide consolidates the current understanding of their relative toxicities, mechanisms of action, and the experimental methodologies used for their evaluation. It is established that taxine B is the more potent and clinically significant toxin of the two. This document aims to serve as a critical resource for researchers in toxicology, pharmacology, and drug development by presenting available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Introduction

The toxicity of the yew plant has been recognized for centuries. The primary toxic principles are a complex mixture of alkaloids, with taxine A and this compound being the most prominent.[1][2] These compounds are of significant interest to the scientific community due to their potent cardiotoxic effects, which present both a clinical challenge in cases of poisoning and a potential source for novel pharmacological agents.[3] Understanding the differential toxicity of taxine A and this compound is crucial for accurate risk assessment, the development of effective treatments for yew poisoning, and the exploration of their therapeutic potential. This guide provides a detailed comparison of their toxicities, drawing from available scientific literature.

Quantitative Toxicity Data

A direct quantitative comparison of the acute toxicity of purified taxine A and this compound is challenging due to a lack of specific LD50 values for each isolated compound in the public domain. Most available data pertains to a mixture of taxine alkaloids. However, the consistent qualitative assessment across multiple studies is that This compound is significantly more toxic than taxine A .[1][4]

The following table summarizes the available acute toxicity data for the total taxine alkaloid mixture.

| Parameter | Value (mg/kg) | Species | Route of Administration | Confidence Limits (95%) | Reference |

| LD50 | 19.72 | Mouse | Oral | 16.84-23.09 | [2][5] |

| LD50 | 21.88 | Mouse | Intraperitoneal | 19.66-24.35 | [2][5] |

| LD50 | 20.18 | Rat | Subcutaneous | 18.35-22.20 | [2][5] |

| Estimated Minimum Lethal Dose (LDmin) | ~3.0 | Human | Oral | Not Applicable | [1] |

Note: The LD50 values presented are for a mixture of taxine alkaloids, of which this compound constitutes a significant portion. It is inferred that the LD50 of purified this compound would be lower than these reported values.

Mechanism of Action: A Comparative Overview

The primary mechanism of toxicity for both taxine A and this compound is the disruption of normal cardiac function through the blockade of ion channels in cardiomyocytes.[1][6][7]

This compound: The Primary Cardiotoxin

This compound is consistently identified as the principal cardiotoxic agent in yew.[4][6] Its primary mechanism involves the antagonism of both voltage-gated sodium (Na+) and calcium (Ca2+) channels in the heart muscle cells.[6][7] This dual blockade leads to:

-

Reduced Rate of Depolarization: Inhibition of the fast sodium channels slows the influx of sodium ions, which is critical for the rapid upstroke of the cardiac action potential. This leads to a decreased rate of depolarization.[1]

-

Increased Cytoplasmic Calcium: By blocking calcium channels, this compound disrupts the normal flux of calcium ions, leading to an increase in intracellular calcium concentration.[7]

-

Electrophysiological Consequences: These actions on ion channels result in a cascade of detrimental effects on cardiac electrophysiology, including bradycardia (slow heart rate), hypotension (low blood pressure), depressed myocardial contractility, and conduction delays, which can precipitate life-threatening arrhythmias.[1]

Taxine A: A Less Potent Contributor

While also a cardiotoxin, taxine A is considered less potent than this compound.[1] It shares the same general mechanism of blocking cardiac sodium and calcium channels, but its effects are less pronounced.[6] Notably, some studies suggest that taxine A may not have a significant impact on blood pressure.[1]

The following diagram illustrates the signaling pathway affected by taxine alkaloids.

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. researchgate.net [researchgate.net]

- 5. Acute toxicity of taxine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taxine alkaloid poisoning successfully supported with venoarterial extracorporeal membrane oxygenation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicology of Taxine B: A Core Component of Yew's Lethal Profile

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The yew tree (Taxus spp.) is notoriously toxic, a characteristic primarily attributed to its complex mixture of alkaloids, with taxine (B1234092) B emerging as a principal agent of cardiotoxicity. This technical guide provides an in-depth examination of the role of taxine B in yew tree toxicology, focusing on its mechanism of action, toxicokinetics, and quantitative toxicological data. Detailed experimental protocols for the extraction, quantification, and toxicological assessment of this compound are presented to support further research and drug development endeavors. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's toxicological profile.

Introduction

All parts of the yew tree, with the exception of the fleshy red aril, contain a cocktail of toxic compounds, including taxine alkaloids.[1] Among these, this compound is not only one of the most abundant but also the most potent in its cardiotoxic effects.[2][3] Incidents of yew poisoning in humans and animals are frequently reported, often with severe or fatal outcomes due to the rapid onset of cardiac dysfunction.[4] Understanding the precise role and mechanisms of this compound is therefore critical for clinical management of yew poisoning and for exploring the potential pharmacological applications of related taxane (B156437) compounds.

Mechanism of Action: A Potent Cardiac Ion Channel Antagonist

The primary toxic effect of this compound is exerted on the cardiovascular system, where it acts as a potent antagonist of voltage-gated sodium (Na+) and calcium (Ca2+) channels in cardiomyocytes.[2][5] This dual blockade disrupts the normal cardiac action potential, leading to a cascade of life-threatening electrophysiological disturbances.

Signaling Pathway of this compound-Induced Cardiotoxicity

Caption: Signaling pathway of this compound-induced cardiotoxicity.

The blockade of sodium channels by this compound slows the rapid upstroke of the cardiac action potential, leading to a widening of the QRS complex on an electrocardiogram (ECG).[2] This can precipitate ventricular tachycardia (VT) and ventricular fibrillation (VF).[4] Concurrently, the inhibition of L-type calcium channels reduces the influx of calcium into cardiomyocytes during the plateau phase of the action potential.[5] This results in a negative inotropic effect (decreased myocardial contractility), bradycardia, and atrioventricular (AV) block.[2] The combined effects of Na+ and Ca2+ channel antagonism lead to profound cardiac depression, hypotension, and ultimately, cardiogenic shock.

Toxicokinetics

This compound is rapidly absorbed from the gastrointestinal tract following ingestion of yew plant material.[1] Its metabolism is thought to occur primarily in the liver, with metabolites excreted in the bile.[4] The rapid onset of clinical signs, often within an hour of ingestion, underscores its efficient absorption.[4]

Quantitative Toxicology Data

The following tables summarize the available quantitative data on the toxicity of this compound and yew plant material.

Table 1: Lethal Doses of Taxine Alkaloids

| Species | Route of Administration | LDmin (mg/kg) | LD50 (mg/kg) | Reference(s) |

| Human | Oral (estimated) | 3.0 | - | [1] |

| Mouse | Oral | - | 19.72 | [6] |

| Mouse | Intraperitoneal | - | 21.88 | [6] |

| Rat | Subcutaneous | - | 20.18 | [6] |

| Horse | Oral | 1.0 - 2.0 | - | [1] |

| Dog | Oral | 11.5 | - | [1] |

| Pig | Oral | 3.5 | - | [1] |

| Cow | Oral | 10.0 | - | [1] |

| Sheep | Oral | 12.5 | - | [1] |

| Goat | Oral | 60.0 | - | [1] |

| Chicken | Oral | 82.5 | - | [1] |

LDmin: Minimum lethal dose

Table 2: Lethal Doses of Yew Leaves in Humans

| Parameter | Value | Reference(s) |

| Lethal Dose of Yew Leaves | 0.6 - 1.3 g/kg | [4] |

| Corresponding Taxine Dose | 3.0 - 6.5 mg/kg | [4] |

Experimental Protocols

Extraction and Isolation of this compound from Taxus baccata

This protocol is adapted from methodologies described in the literature for the isolation of taxine alkaloids for research purposes.

Caption: Experimental workflow for this compound extraction.

-

Sample Preparation: Collect fresh yew needles and dry them at 60°C for 2-4 hours. Grind the dried needles into a fine powder.

-

Acid Extraction: Macerate the powdered needles in a 0.5% sulfuric acid solution for an extended period (e.g., 24-48 hours) with continuous stirring.

-

Filtration: Filter the mixture to separate the acidic extract from the plant debris.

-

Basification: Adjust the pH of the acidic extract to approximately 10 using a base such as ammonium (B1175870) hydroxide.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous phase with an organic solvent like chloroform. Repeat this step multiple times to ensure complete extraction of the alkaloids.

-

Concentration: Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude alkaloid extract.

-

Purification: Purify the crude extract using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices like blood or urine, based on established analytical methods.

Caption: Workflow for this compound quantification by LC-MS/MS.

-

Sample Preparation:

-

For blood samples, perform a protein precipitation step with a solvent like acetonitrile.

-

Centrifuge the sample and collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute this compound with a strong solvent such as methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject the sample into an LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a modifier like formic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 584.4 -> 194.1 and 584.4 -> 107.2).

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

In Vitro Assessment of Cardiotoxicity using Patch-Clamp Electrophysiology

This protocol outlines the use of the whole-cell patch-clamp technique to evaluate the effects of this compound on cardiac ion channels (e.g., Nav1.5 and Cav1.2) expressed in a suitable cell line (e.g., HEK293).

-

Cell Culture: Culture cells stably expressing the cardiac ion channel of interest under standard conditions.

-

Electrophysiological Recording:

-

Prepare intracellular and extracellular solutions with appropriate ionic compositions.

-

Transfer cells to a recording chamber on an inverted microscope.

-

Using a micropipette, form a high-resistance seal with the cell membrane (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Apply specific voltage-clamp protocols to elicit and measure the currents from the ion channel of interest. Standardized protocols, such as those recommended by the FDA for cardiac safety assessment, should be employed.

-

-

Drug Application:

-

Record baseline channel activity.

-

Perfuse the recording chamber with a solution containing a known concentration of this compound.

-

Record the channel activity in the presence of this compound to determine the extent of inhibition.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after the application of this compound.

-

Calculate the percentage of current inhibition at different concentrations of this compound to determine the IC50 value.

-

In Vivo Assessment of Cardiotoxicity in a Rodent Model

This protocol describes a general procedure for evaluating the cardiotoxic effects of this compound in a rodent model (e.g., mouse or rat).

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound (dissolved in a suitable vehicle) to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various dose levels. A control group should receive the vehicle only.

-

Electrocardiogram (ECG) Monitoring:

-

At specified time points after drug administration, record ECGs from conscious or anesthetized animals using a non-invasive system.

-

Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval.

-

-

Histopathological Examination:

-

At the end of the study, euthanize the animals and collect the hearts.

-

Fix the hearts in formalin and embed them in paraffin.

-

Prepare tissue sections and stain them with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Examine the heart tissue for any signs of myocardial damage, such as necrosis, inflammation, or fibrosis.

-

Conclusion

This compound is a key contributor to the profound cardiotoxicity of the yew tree. Its mechanism of action, centered on the blockade of cardiac sodium and calcium channels, leads to severe and often fatal arrhythmias and cardiac depression. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the toxicology of this compound, develop potential antidotes for yew poisoning, and explore the therapeutic potential of related taxane compounds. A thorough understanding of the toxicological profile of this compound is essential for mitigating the risks associated with yew exposure and for advancing the safe development of novel pharmaceuticals.

References

- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. Acute toxicity of taxine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Known Isomers of Taxine B and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine (B1234092) B is a prominent and highly toxic constituent of the complex mixture of alkaloids found in yew (genus Taxus) species. As a potent cardiotoxin, its properties and mechanism of action are of significant interest to toxicologists, pharmacologists, and drug development professionals. This technical guide provides a comprehensive overview of the known isomers of taxine B, their physicochemical and toxicological properties, and the methodologies used for their isolation and characterization. While research has identified several isomers, a significant challenge remains in the detailed comparative analysis due to limited availability of isolated standards and specific quantitative data for each isomer.

Known Isomers of this compound

The primary and most studied isomer of this compound is isothis compound . It is a structural isomer and is often found as a major component in the alkaloid fractions of various yew species. Another related compound, 2-deacetyltaxine A , has been isolated from the leaves of Taxus baccata alongside this compound and its isomer. While not strictly an isomer of this compound, its co-isolation and structural similarity warrant its inclusion in this guide.

Physicochemical and Toxicological Properties

Quantitative data directly comparing the physicochemical and toxicological properties of this compound and its isomers are scarce in publicly available literature. The following tables summarize the available information.

Table 1: Physicochemical Properties of this compound and its Isomers

| Property | This compound | Isothis compound | 2-deacetyltaxine A |

| Molecular Formula | C₃₃H₄₅NO₈[1][2] | C₃₃H₄₅NO₈[3] | Data not available |

| Molecular Weight | 583.7 g/mol [1][2] | 583.7 g/mol [3] | Data not available |

| Melting Point | ~160–162 °C[4] | Data not available | Data not available |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol); limited solubility in water.[4] | Data not available | Data not available |

| Stability | Relatively stable under normal conditions; can degrade under extreme pH or temperature variations.[4] | Data not available | Data not available |

Table 2: Toxicological Properties of Taxine Alkaloids

| Property | This compound | Isothis compound | Taxine Mixture (for reference) |

| Primary Mechanism of Action | Antagonism of cardiac voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[5][6] | Presumed to be similar to this compound due to structural similarity. | Antagonism of cardiac Na⁺ and Ca²⁺ channels. |

| Reported Effects | Cardiotoxicity, leading to arrhythmias, bradycardia, and cardiac arrest.[6] | Contributes to the overall toxicity of yew extracts. | Cardiotoxicity, neurotoxicity. |

| LD₅₀ (Oral, mice) | Data not available (noted to be the most toxic component). | Data not available | 19.72 mg/kg[7] |

| LD₅₀ (Intraperitoneal, mice) | Data not available | Data not available | 21.88 mg/kg[7] |

| LD₅₀ (Subcutaneous, rats) | Data not available | Data not available | 20.18 mg/kg[7] |

Mechanism of Action and Signaling Pathway

The primary mechanism of toxicity for this compound is its direct action on cardiac myocytes. It functions as a potent antagonist of voltage-gated sodium and calcium channels. This blockade disrupts the normal cardiac action potential, leading to severe arrhythmias, reduced myocardial contractility, and ultimately, cardiac arrest. At present, there is limited evidence for other significant signaling pathways being directly affected by this compound.

Experimental Protocols

Isolation and Separation of this compound Isomers

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation of this compound and its isomers from crude yew extracts.

1. Extraction:

-

Plant Material: Dried and powdered needles of Taxus baccata.

-

Solvent: Methanol (B129727) or a mixture of methanol and water.

-

Procedure: Maceration or sonication of the plant material with the solvent, followed by filtration to obtain the crude extract.

2. Solid-Phase Extraction (SPE) for Sample Clean-up:

-

Stationary Phase: C18 cartridges.

-

Conditioning: Methanol followed by water.

-

Loading: The crude extract is loaded onto the cartridge.

-

Washing: Water and low-concentration methanol to remove polar impurities.

-

Elution: Elution of the taxine alkaloid fraction with a higher concentration of methanol.

3. HPLC Separation:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

-

Detection: UV detection at approximately 230 nm or Mass Spectrometry (MS).

Analytical Characterization by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of this compound and its isomers in biological matrices.

1. Sample Preparation:

-

Matrix: Blood, plasma, or tissue homogenate.

-

Procedure: Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) for purification and concentration.

2. LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Gradient elution with water and acetonitrile containing a small amount of formic acid.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

Table 3: Mass Spectrometry Parameters for this compound and Isothis compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound / Isothis compound | 584.4 | 194.2 | 107.1 |

Note: Due to their isomeric nature, this compound and isothis compound typically exhibit the same precursor and product ions. Their differentiation relies on their chromatographic separation (retention time).

Conclusion

This compound and its isomers, particularly isothis compound, are key toxic components of yew species. Their primary mechanism of action involves the blockade of cardiac sodium and calcium channels, leading to severe cardiotoxicity. While analytical methods for their detection and separation are well-established, a significant gap exists in the literature regarding the specific, comparative physicochemical and toxicological properties of the individual isomers. Further research involving the isolation of pure standards of each isomer is necessary to conduct detailed comparative studies. This will be crucial for a more comprehensive understanding of their individual contributions to the overall toxicity of yew and for potential applications in pharmacology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C33H45NO8 | CID 121443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isotaxin B | C33H45NO8 | CID 21575021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-3198004) | 1361-51-9 [evitachem.com]

- 5. This compound | Yew Alkaloid for Research [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Taxine B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties of taxine (B1234092) B, a principal toxic alkaloid found in the yew tree (Taxus spp.). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of taxine B's mechanism of action and its physiological effects.

Core Pharmacological Properties

This compound is a potent cardiotoxin (B1139618) that exerts its primary effects by modulating the function of voltage-gated ion channels. Its actions lead to significant and often fatal disturbances in cardiac rhythm.

Mechanism of Action

The principal mechanism of action of this compound is the antagonism of voltage-gated sodium (Nav) and calcium (Cav) channels in cardiac myocytes.[1][2][3] This dual blockade disrupts the normal cardiac action potential, leading to a cascade of detrimental effects on heart function.

-

Sodium Channel Blockade: Inhibition of the fast sodium channels (INa) in cardiomyocytes slows the rate of depolarization (Phase 0 of the action potential).[2][4] This leads to a widening of the QRS complex on an electrocardiogram (ECG), which can result in life-threatening arrhythmias such as ventricular tachycardia and fibrillation.[4][5]

-

Calcium Channel Blockade: this compound also inhibits L-type calcium channels (ICa), which are crucial for the plateau phase of the cardiac action potential and for excitation-contraction coupling.[4][5] This blockade leads to a decrease in myocardial contractility (negative inotropy) and can cause bradycardia and atrioventricular (AV) block.[6][2] The vasodilatory effect of calcium channel antagonism can also contribute to profound hypotension.[5]

The combined effect of sodium and calcium channel inhibition results in a significant depression of cardiac function, predisposing individuals to malignant arrhythmias and cardiogenic shock.[5]

Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent and primarily manifest in the cardiovascular system. Ingestion of yew plant material can lead to a rapid onset of symptoms, typically within 3 to 4 hours.[5]

Initial signs of intoxication can be non-specific and include nausea, vomiting, and abdominal pain.[7] As the toxicity progresses, more severe cardiovascular effects emerge, including:

-

Bradycardia[2]

-

Broad complex arrhythmias[5]

-

Hypotension[5]

-

Ventricular tachycardia[5]

-

Cardiogenic shock[5]

Pharmacokinetics

-

Absorption: Taxine alkaloids are rapidly absorbed from the gastrointestinal tract following ingestion.[8] They can also be absorbed through the skin, necessitating caution when handling yew plants.[8]

-

Distribution: Limited information is available on the specific volume of distribution for this compound. However, the lipophilic nature of taxines suggests a potential for wide distribution in the body.[2][5]

-

Metabolism: Taxine alkaloids are metabolized in the liver, likely by the cytochrome P-450 enzyme system.[9]

-

Elimination: The clearance of taxines from the systemic circulation appears to follow zero-order kinetics.[2] In a case of near-fatal poisoning, the elimination half-life of this compound in serum was estimated to be 11-13 hours.[10] Elimination is not effectively achieved through hemodialysis.[2]

Quantitative Data

The following tables summarize the available quantitative data on the toxicity and effects of this compound and related taxine alkaloids.

Table 1: Toxicity Data for Taxine Alkaloids

| Parameter | Species | Route of Administration | Value | Reference(s) |

| Estimated Minimum Lethal Dose (LDmin) | Human | Oral | 3.0 mg/kg | [8] |

| LD50 | Mice | Oral | < 20 mg/kg | [8] |

| LD50 | Rats | Subcutaneous | < 20 mg/kg | [8] |

| Minimum Lethal Dose (LDmin) of Yew Leaves | Human | Oral | 0.6-1.3 g/kg | [7] |

Table 2: Electrophysiological Effects of Taxine Alkaloid Mixture on Guinea Pig Ventricular Myocytes

| Concentration (g/ml) | Decrease in Calcium Current (ICa) Amplitude (%) | Decrease in Maximum Rate of Rise of Action Potential (dV/dtmax) (%) |

| 10-6 | 12.9 ± 2.9 | 24.6 ± 3.7 |

| 10-5 | 32.2 ± 2.8 | 46.7 ± 7.5 |

| 10-4 | 75.6 ± 2.0 | 90.6 ± 1.1 |

| *Data adapted from a study on the effects of a sulfate (B86663) salt of the total alkaloid mixture from Taxus baccata.[4] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound.

Protocol for Isolation and Purification of this compound from Taxus baccata

This protocol describes a general procedure for the extraction and isolation of taxine alkaloids.

Materials:

-

Dried and powdered Taxus baccata leaves

-

Aqueous sulfuric acid (2%)

-

Aqueous sodium carbonate solution

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Macerate the powdered yew leaves in methanol for 24-48 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Acid-Base Partitioning: Dissolve the crude extract in dichloromethane and extract with 2% aqueous sulfuric acid. The acidic aqueous layer will contain the protonated alkaloids.

-

Separate the aqueous layer and basify with a sodium carbonate solution to a pH of 9-10.

-

Extract the basified aqueous solution with dichloromethane. The organic layer will now contain the free alkaloids.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid mixture.

-

Chromatographic Separation: Subject the crude alkaloid mixture to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Pool the fractions containing this compound and further purify by preparative HPLC to obtain pure this compound.

Protocol for Quantification of this compound in Blood by LC-MS/MS

This protocol is based on established methods for the sensitive detection of this compound in biological samples.[1][6]

Materials:

-

Blood sample

-

Internal standard (e.g., Docetaxel)

-

Solid-Phase Extraction (SPE) cartridges (e.g., RP-18)

-

Methanol

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Spike the blood sample with the internal standard.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute this compound and the internal standard with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous ammonium acetate buffer and methanol.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with ESI. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound (e.g., m/z 584.2 → 194.3 and 584.2 → 107.1) and the internal standard.[6]

-

-

Quantification: Construct a calibration curve using standards of known this compound concentrations and determine the concentration in the blood sample by comparing the peak area ratio of this compound to the internal standard.

Protocol for Electrophysiological Recording (Patch-Clamp) of Ion Channel Blockade

This protocol provides a general framework for assessing the effects of this compound on ion channels in isolated cardiomyocytes using the whole-cell patch-clamp technique.[11][12][13]

Materials:

-

Isolated ventricular myocytes

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipettes

-

Micromanipulator

-

Perfusion system

-

Extracellular (bath) solution (e.g., Tyrode's solution)

-

Intracellular (pipette) solution

-

This compound solution of known concentration

Procedure:

-

Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig) using enzymatic digestion.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Place the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

-

Approach a myocyte with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-Clamp Mode: Clamp the cell membrane at a holding potential and apply voltage steps to elicit and record specific ion currents (e.g., INa and ICa).

-

Current-Clamp Mode: Record the membrane potential and action potentials.

-

-

Drug Application: After obtaining stable baseline recordings, perfuse the cell with the extracellular solution containing this compound at the desired concentration.

-

Analysis: Measure the changes in the amplitude and kinetics of the ion currents and the parameters of the action potential (e.g., dV/dtmax, duration) before and after the application of this compound to quantify its inhibitory effects.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology of this compound.

References

- 1. Quantitative determination of this compound in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxine alkaloid poisoning successfully supported with venoarterial extracorporeal membrane oxygenation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Taxine alkaloids - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Eight cases of fatal and non-fatal poisoning with Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patch Clamp Protocol [labome.com]

- 13. axolbio.com [axolbio.com]

Taxine B as a Sodium and Calcium Channel Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxine (B1234092) B, the principal toxic alkaloid isolated from the yew tree (Taxus species), is a potent cardiotoxin (B1139618) that exerts its effects through the dual antagonism of voltage-gated sodium and calcium channels. This activity disrupts normal cardiac electrophysiology, leading to a range of dose-dependent adverse effects, including bradycardia, arrhythmias, and hypotension. Its mechanism of action bears resemblance to both Class I and Class IV antiarrhythmic drugs. This technical guide provides a comprehensive overview of the current understanding of taxine B's interaction with these critical ion channels, including its mechanism of action, relevant (though limited) quantitative data, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development.

Introduction

This compound is a complex pseudo-alkaloid that has long been recognized for its cardiotoxic properties.[1][2] The primary molecular targets of this compound in cardiomyocytes are the voltage-gated sodium (Nav) and calcium (Cav) channels, which are fundamental to the initiation and propagation of the cardiac action potential.[3][4] By blocking these channels, this compound profoundly alters cardiac function, making it a molecule of significant interest in toxicological and pharmacological research. Understanding the precise nature of its interaction with these ion channels is crucial for the development of potential antidotes and for leveraging its chemical scaffold in the design of novel therapeutics.

Mechanism of Action: Dual Channel Blockade

The cardiotoxicity of this compound stems from its ability to simultaneously inhibit both sodium and calcium currents in myocardial cells.[3][5] This dual blockade disrupts the delicate balance of ion fluxes that govern the cardiac action potential.

Sodium Channel Antagonism

This compound acts as a potent antagonist of voltage-gated sodium channels, particularly the cardiac isoform Nav1.5.[4] This channel is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By blocking Nav1.5, this compound reduces the influx of sodium ions, leading to a decrease in the maximum upstroke velocity (Vmax) of the action potential.[6] This effect is comparable to that of Class I antiarrhythmic drugs. The consequences of this sodium channel blockade include slowed conduction velocity, which can manifest as a widening of the QRS complex on an electrocardiogram (ECG), and an increased risk of re-entrant arrhythmias.[4]

Calcium Channel Antagonism

In addition to its effects on sodium channels, this compound also inhibits L-type voltage-gated calcium channels (Cav1.2).[4] These channels play a critical role in the plateau phase (Phase 2) of the cardiac action potential and are the primary conduits for calcium-induced calcium release from the sarcoplasmic reticulum, which is essential for cardiomyocyte contraction. By blocking Cav1.2, this compound reduces the influx of calcium, leading to a shortening of the action potential duration and a decrease in myocardial contractility (negative inotropy).[2][4] This action is similar to that of Class IV antiarrhythmic drugs like verapamil. The clinical manifestations of this calcium channel blockade include bradycardia and hypotension.[2]

Quantitative Data

Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium Channels (Nav1.5)

| Parameter | Value | Cell Type/Expression System | Experimental Condition | Reference |

| IC50 | Data Not Available | e.g., Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) | Whole-cell patch clamp, holding potential -80mV | - |